3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride

Catalog No.
S539182
CAS No.
M.F
C35H35Cl3F3N7O3S2
M. Wt
829.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methy...

Product Name

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride

IUPAC Name

3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride

Molecular Formula

C35H35Cl3F3N7O3S2

Molecular Weight

829.2 g/mol

InChI

InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H

InChI Key

KUXFHGFSLKUFBC-UHFFFAOYSA-N

SMILES

C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

PF-06456384 trihydrochloride

Canonical SMILES

C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl

Description

The exact mass of the compound PF-06456384 trihydrochloride is 827.126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Target and Mechanism of Action

PF-06456384 trihydrochloride acts as a selective inhibitor of the voltage-gated sodium channel NaV1.7. Sodium channels are pore-forming proteins in cell membranes that control the flow of sodium ions. NaV1.7 is a specific subtype of sodium channel expressed in sensory neurons and plays a crucial role in pain signaling. By inhibiting NaV1.7, PF-06456384 trihydrochloride disrupts pain signals from reaching the central nervous system [1].

Source

1:

Potential for Formalin Pain Model Research

The formalin pain model is a widely used preclinical test for evaluating analgesic drugs. It involves injecting formalin, a tissue irritant, into the paw of a laboratory animal. The animal exhibits characteristic behaviors indicative of pain in both the early and late phases following the injection. PF-06456384 trihydrochloride's potent NaV1.7 inhibition makes it a potential candidate for studying pain mechanisms and analgesic effects in the formalin pain model [1, 3].

Sources

1: , 3:

The compound 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride is a complex organic molecule characterized by multiple functional groups, including a cyano group, a benzenesulfonamide moiety, and a thiadiazole. This compound is notable for its potential applications in medicinal chemistry, particularly as a sodium channel inhibitor. The presence of trifluoromethyl and piperidine groups enhances its pharmacological properties, making it a subject of interest in drug development.

Typical of sulfonamides and nitriles. For instance:

  • Nucleophilic substitution: The benzenesulfonamide group can participate in nucleophilic substitutions, allowing for the introduction of various substituents.
  • Hydrolysis: The cyano group may undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids.
  • Reduction reactions: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of sodium channels. Sodium channels play crucial roles in the propagation of action potentials in neurons and muscle cells. Inhibiting these channels can lead to therapeutic effects in conditions such as epilepsy and chronic pain. Studies have shown that the compound has favorable IC50 values, indicating potent inhibitory effects on sodium channel activity .

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the benzenesulfonamide backbone: This can be achieved through the reaction of sulfanilamide with appropriate electrophiles.
  • Introduction of the cyano group: This may involve nucleophilic substitution or other methods to incorporate the cyano functionality.
  • Piperidine functionalization: The piperidine ring can be introduced via alkylation reactions.
  • Final coupling reactions: Coupling the various components together to form the final structure, often utilizing coupling reagents like EDC or DCC.

Given its biological activity, this compound has potential applications in:

  • Pharmaceuticals: As a candidate for treating neurological disorders due to its sodium channel inhibitory effects.
  • Research: As a tool compound for studying sodium channel function and related pathways in cellular physiology.

Interaction studies have demonstrated that this compound interacts with specific sodium channel subtypes, leading to modulation of their activity. These interactions can be assessed using electrophysiological techniques such as patch-clamp recordings, which allow for real-time observation of ion channel behavior in response to the compound .

Several compounds share structural features with 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)-4-[2-[2-[2-(1-(2,2,2-trifluoroacetyl)piperidin-4-yl)ethylamino]methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]benzenesulfonamideSimilar sulfonamide and piperidine structureSodium channel inhibition
3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-[2-[2-(hydroxymethyl)pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamideContains methoxy groupsPotentially similar biological activity
5-(Chloromethyl)-2-(trifluoromethyl)-1,3,4-oxadiazoleOxadiazole core with trifluoromethyl groupRelated bioactivity but different mechanism

Uniqueness

The uniqueness of 3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride lies in its specific combination of functional groups that confer distinct pharmacological properties not found in other similar compounds. Its intricate structure allows for targeted interactions with sodium channels while minimizing off-target effects.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

827.126048 g/mol

Monoisotopic Mass

827.126048 g/mol

Heavy Atom Count

53

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

Explore Compound Types